N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide
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Overview
Description
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide: is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a quinoxaline ring and a triazine moiety, makes it a valuable reagent in synthetic organic chemistry.
Mechanism of Action
Target of Action
The primary target of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide is carboxylic acids . This compound is commonly used for the activation of carboxylic acids, particularly for amide synthesis .
Mode of Action
This compound operates by forming active esters with carboxylic acids . The carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the amide coupling pathway . This pathway involves the activation of carboxylic acids and their subsequent reaction with amines to form amides . The compound can also be used to synthesize other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
The compound is known to be highly reactive, suggesting that it may have a short half-life in biological systems
Result of Action
The result of the action of this compound is the formation of amides, esters, and other carboxylic derivatives . These compounds are formed through the activation of carboxylic acids and subsequent nucleophilic attack by amines, alcohols, or other nucleophiles .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent conditions . For example, the compound is known to mediate amidation reactions effectively in tetrahydrofuran
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide are largely defined by its triazine core. Triazine derivatives are known for their ability to participate in a variety of reactions, particularly in the formation of amides and esters
Cellular Effects
Given its structural similarity to other triazine derivatives, it may influence cell function through its interactions with various cellular components .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of active esters, which can undergo nucleophilic attack by amines or alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with quinoxaline-2-carboxamide. The reaction is carried out in the presence of a base, such as N-methylmorpholine, under anhydrous conditions. The reaction proceeds through the formation of an intermediate quaternary ammonium salt, which then reacts with the quinoxaline derivative to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine moiety can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.
Condensation Reactions: It can act as a condensing agent in the formation of amides from carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, and the reactions are typically carried out in solvents like tetrahydrofuran (THF) or methanol.
Condensation: The compound is used in the presence of bases like N-methylmorpholine and solvents such as THF.
Major Products Formed:
Amides: Formed from the reaction with amines.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a coupling reagent in solid-phase peptide synthesis due to its efficiency in forming amide bonds.
Organic Synthesis: Acts as a versatile reagent for the synthesis of various organic compounds, including esters and anhydrides.
Biology:
Bioconjugation: Employed in the modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Pharmaceutical Intermediate: Used in the synthesis of pharmaceutical compounds, particularly those involving amide bond formation.
Industry:
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-23-14-19-12(20-15(21-14)24-2)8-17-13(22)11-7-16-9-5-3-4-6-10(9)18-11/h3-7H,8H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUABDDKTFCSFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3N=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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